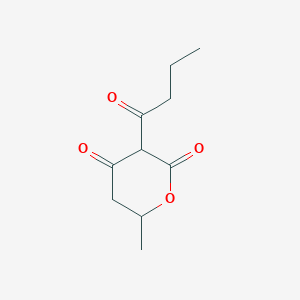

3-Butanoyl-6-methyloxane-2,4-dione

Description

Properties

IUPAC Name |

3-butanoyl-6-methyloxane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-4-7(11)9-8(12)5-6(2)14-10(9)13/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNSVQDFZXRALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1C(=O)CC(OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butanoyl-6-methyloxane-2,4-dione can be achieved through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones . Another method includes the use of organoboron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Claisen condensation reactions. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yields and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Butanoyl-6-methyloxane-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Butanoyl-6-methyloxane-2,4-dione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Butanoyl-6-methyloxane-2,4-dione exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. Its unique structure allows it to form stable complexes with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Butanoyl-6-methyloxane-2,4-dione with key analogues from the literature:

Key Observations :

- Substituent Effects: The butanoyl group introduces a longer aliphatic chain, which could enhance lipophilicity compared to phenyl or methyl substituents in IM-3 or pyran-2,4-diones. This may influence bioavailability or solubility in nonpolar solvents .

Analytical Characterization:

- NMR and LC-MS : All compounds were confirmed using $^1$H NMR and LC-MS, with pyran-2,4-diones showing excellent correlation ($R^2 = 0.93–0.94$) between experimental and DFT-calculated NMR shifts .

- X-ray Crystallography : Pyran-2,4-dione derivatives demonstrated crystal stability dominated by H...H (40–50%) and O...H (15–20%) interactions, a trend likely shared by the target oxane derivative due to similar ketone functionalities .

Electronic and Pharmacological Profiles

- Dipole Moments: Pyran-2,4-dione derivatives exhibit polarity (e.g., compound 2a has a higher dipole moment than 2b), suggesting that the butanoyl group in the target compound may further increase polarity due to electron-withdrawing effects .

- Bioactivity: While IM-3 and IM-7 show CNS and cardiovascular effects, the target compound’s bioactivity remains unexplored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Butanoyl-6-methyloxane-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, acylation of oxane-2,4-dione precursors using butanoyl chloride under anhydrous conditions (e.g., in 1,4-dioxane or THF) at 0–25°C . Catalytic bases like triethylamine or pyridine may enhance reactivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, temperature, or solvent polarity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) stretches.

- X-ray crystallography for absolute configuration determination .

- Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic structure and correlate with experimental data .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Conduct in vitro cytotoxicity screens using cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) with MTT assays . Pair this with antimicrobial testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution. Structure-activity relationship (SAR) studies can compare analogs with varying substituents (e.g., methyl vs. chloro groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Perform comparative analysis using standardized protocols (e.g., identical cell lines, assay conditions). Investigate confounding factors:

- Solubility/purity : Use HPLC-MS to verify compound integrity.

- Metabolic stability : Conduct liver microsome assays to assess degradation.

- Target engagement : Employ molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., enzymes, receptors) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in biological systems?

- Methodological Answer :

- Enzyme inhibition assays : Test activity against kinases or hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.

- Reactive oxygen species (ROS) detection : Use DCFH-DA probes in cell-based assays to evaluate oxidative stress induction.

- Transcriptomic/proteomic profiling : RNA-seq or LC-MS/MS to identify dysregulated pathways .

Q. How can computational methods enhance the design of this compound analogs with improved properties?

- Methodological Answer :

- QSAR modeling : Train models on datasets of related diones to predict logP, solubility, and toxicity.

- Molecular dynamics simulations : Analyze ligand-receptor stability (e.g., GROMACS) to optimize binding kinetics.

- ADMET prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable pharmacokinetics .

Q. What strategies are effective for analyzing stereochemical outcomes in the synthesis of chiral derivatives?

- Methodological Answer :

- Chiral chromatography (e.g., Chiralpak columns) to separate enantiomers.

- Circular dichroism (CD) spectroscopy to confirm absolute configuration.

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps (e.g., acylation) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Re-measure properties under controlled conditions:

- Solubility : Use shake-flask method with UV-Vis quantification.

- Thermal analysis : Differential scanning calorimetry (DSC) for precise melting points.

- Cross-validate using independent labs or published datasets from authoritative sources (e.g., IUPAC guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.